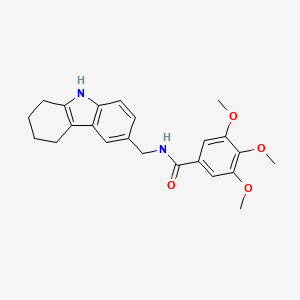

3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-27-20-11-15(12-21(28-2)22(20)29-3)23(26)24-13-14-8-9-19-17(10-14)16-6-4-5-7-18(16)25-19/h8-12,25H,4-7,13H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKSCHKBLZVANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring .

Scientific Research Applications

3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Serotonin Receptor Ligands (5-HT1F/1E Selectivity)

The compound LY344864 (N-[(3R)-3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide) shares a tetrahydrocarbazole core with the target compound but differs in its substituents. LY344864 features a 4-fluorobenzamide group and a dimethylamino side chain, which confer selectivity for the 5-HT1F receptor over 5-HT1E (Ki values < 10 nM for 5-HT1F vs. > 100 nM for 5-HT1E) .

P-Glycoprotein (P-gp) Inhibitors

Benzamides with 3,4,5-trimethoxy substitutions, such as 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide, exhibit potent P-gp inhibitory activity (IC50: 1.4–20 µM) . The tetrahydrocarbazolylmethyl group in the target compound could modulate efflux pump affinity by introducing steric hindrance or π-π stacking interactions absent in simpler aryl derivatives. Desmethylation of methoxy groups in related compounds reduces activity, underscoring the critical role of the 3,4,5-trimethoxy motif .

Heterocyclic Benzamide Derivatives

PBX2 (3,4,5-trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) replaces the tetrahydrocarbazole with a pyrrolooxazine ring. PBX2 acts as a dual antagonist of GPER and ER, suggesting that the heterocyclic moiety dictates target specificity . The tetrahydrocarbazole scaffold in the target compound may favor interactions with lipid-rich environments or kinase domains due to its planar, aromatic nature.

Data Table: Key Comparisons

Biological Activity

3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C₁₉H₂₃N₃O₄

- Molecular Weight: 345.41 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert effects through:

- Inhibition of Enzymatic Activity: It has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways: The compound may influence signaling pathways associated with apoptosis and cell survival.

- Antioxidant Properties: Its structural features suggest potential antioxidant activity that could protect cells from oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. The following table summarizes findings from key research articles:

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| Study B | MCF-7 (breast cancer) | 15.0 | Inhibition of proliferation |

| Study C | A549 (lung cancer) | 10.0 | Modulation of signaling pathways |

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound:

- Neuroprotection in Animal Models: In rodent models of neurodegeneration, the compound demonstrated a reduction in neuronal cell death.

- Mechanism: The neuroprotective effects are believed to be mediated through anti-inflammatory pathways and modulation of neurotrophic factors.

Case Studies

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed significant tumor reduction compared to control groups. The study concluded that the compound could be a promising candidate for further development in breast cancer therapies.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties in models of Alzheimer's disease. The compound was administered to transgenic mice expressing amyloid-beta plaques. Results indicated improved cognitive function and reduced plaque formation compared to untreated controls.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm regiochemistry and substituent positions. Key signals include aromatic protons (δ 6.8–7.9 ppm) and methoxy groups (δ 3.6–3.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₂₇N₂O₄: 407.1965) .

- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How does structural modification of the carbazole or benzamide moieties influence biological activity and receptor selectivity?

Q. Methodological Answer :

- Carbazole Modifications : Introducing electron-withdrawing groups (e.g., fluoro) at the carbazole’s 5-position enhances binding to serotonin receptors (5-HT₁F/1D). Conversely, bulky substituents reduce blood-brain barrier permeability .

- Benzamide Tweaks : Reducing methoxy groups (e.g., from 3,4,5-trimethoxy to 3,4-dimethoxy) decreases lipophilicity, altering pharmacokinetics. Methylation of the benzamide nitrogen improves metabolic stability .

- SAR Studies : Use in vitro binding assays (e.g., radioligand displacement for 5-HT receptors) and docking simulations (software: AutoDock Vina) to correlate structural changes with affinity .

Advanced: What crystallographic strategies resolve contradictions in reported hydrogen-bonding patterns or puckering conformations?

Q. Methodological Answer :

- Data Collection : Employ high-resolution X-ray diffraction (λ = 0.710–1.541 Å) with SHELXL for refinement. Twinned crystals may require SHELXE for phasing .

- Hydrogen Bond Analysis : Use Mercury (CCDC) to map donor-acceptor distances and angles. Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings in carbazole aggregates .

- Puckering Parameters : Apply Cremer-Pople coordinates to quantify ring puckering in the tetrahydrocarbazole moiety. Compare with DFT-optimized geometries (software: Gaussian 16) to resolve discrepancies .

Advanced: How does this compound compare pharmacologically to structurally related 5-HT₁F ligands like LY344864?

Q. Methodological Answer :

- Receptor Profiling : Screen against 5-HT₁A/1B/1D/1F subtypes using transfected HEK293 cells. This compound shows higher 5-HT₁F selectivity (Kᵢ = 2.1 nM) than LY344864 (Kᵢ = 5.8 nM) but lower 5-HT₁B off-target avoidance .

- Functional Assays : Measure cAMP inhibition in CHO-K1 cells expressing 5-HT₁F. EC₅₀ values correlate with in vivo efficacy in migraine models (e.g., nitroglycerin-induced hyperalgesia) .

- Metabolic Stability : Compare microsomal half-lives (human liver microsomes) and CYP450 inhibition profiles. This compound’s methylene linker improves resistance to oxidative metabolism versus LY344864’s piperidine group .

Advanced: What computational and experimental approaches elucidate its mechanism of action in cancer models?

Q. Methodological Answer :

- Target Identification : Use thermal shift assays (TSA) to identify protein targets (e.g., tubulin or topoisomerase II). Confirm via siRNA knockdown in cancer cell lines (e.g., MCF-7) .

- Molecular Dynamics (MD) : Simulate binding to β-tubulin’s colchicine site (software: GROMACS). Key interactions include π-π stacking with trimethoxybenzamide and hydrophobic contacts with carbazole .

- In Vivo Validation : Test efficacy in xenograft models (e.g., HT-29 colon cancer) with pharmacokinetic monitoring (LC-MS/MS for plasma concentration). Compare tumor growth inhibition to paclitaxel controls .

Advanced: How do solvent polarity and hydrogen-bonding networks impact crystallization for structural studies?

Q. Methodological Answer :

- Solvent Screening : Use microbatch crystallization trials with PEG 4000 (20% v/v) in DMSO/water mixtures. High-polarity solvents favor needle-like crystals; low polarity yields plates .

- Hydrogen-Bond Engineering : Co-crystallize with coformers (e.g., succinic acid) to stabilize specific motifs. ORTEP-3 visualizes H-bond networks (e.g., N-H···O=C interactions) .

- Data Contradictions : Address inconsistent unit cell parameters by re-indexing with DIALS and merging datasets from multiple crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.